![molecular formula C19H23N5O B2529722 3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2201436-41-9](/img/structure/B2529722.png)
3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs), which are part of the compound’s structure, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The compound’s molecular structure is based on a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The compound’s photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . The PPs bearing simple aryl groups allow good solid-state emission intensities .Physical And Chemical Properties Analysis
The compound’s photophysical properties can be tuned, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications
- Synthesis and Characterization : Researchers have synthesized derivatives containing a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . These compounds were tested for in-vitro anticancer activity against various cancer cell lines.
- Discovery of BIO-7488 : A specific compound, 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) , has been identified as a potent, selective, and CNS-penetrant IRAK4 inhibitor for treating ischemic stroke .
- Methylpyrazolo[1,5-a]pyrazine-4-carboxylates : These were synthesized via palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines and converted to amidoximes and amidines .
- Pyrazolo[3,4-d]pyrimidine Scaffold : Small molecules featuring this scaffold have been designed for CDK2 inhibition in cancer cells .
- Biological Activities : Pyrazolo[3,4-d]pyrimidines have demonstrated antiviral and antimicrobial potential .
Anticancer Activity
Ischemic Stroke Treatment
Heterocyclic Synthesis
CDK2 Inhibition for Cancer Treatment
Antiviral and Antimicrobial Properties
Neurological Disorders
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-4-3-7-21-19(14)25-13-16-5-9-23(10-6-16)18-17-12-15(2)22-24(17)11-8-20-18/h3-4,7-8,11-12,16H,5-6,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAWVBRGGOZIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine |
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